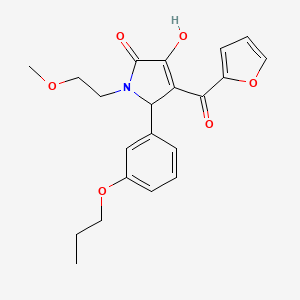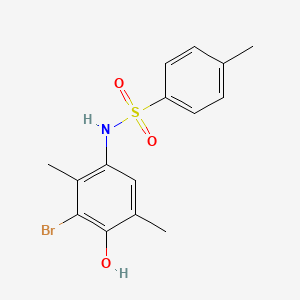![molecular formula C18H16N2O2S3 B15097423 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B15097423.png)
4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide is a complex organic compound that features a thiazolidinone core with a thiophene ring and a phenylbutanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide typically involves the condensation of thiophene-2-carbaldehyde with rhodanine derivatives. The reaction proceeds through a nucleophilic attack, followed by cyclization and aromatization to form the thiazolidinone ring. Common reagents used in this synthesis include sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives. These products can have different biological activities and applications depending on the specific modifications made to the parent compound.
Wissenschaftliche Forschungsanwendungen
4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Wirkmechanismus
The mechanism of action of 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, such as kinases and proteases, which play crucial roles in cellular processes. This inhibition can lead to the disruption of cellular functions, resulting in antimicrobial or antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodanine derivatives: These compounds share the thiazolidinone core and exhibit similar biological activities.
Thiophene derivatives: Compounds with a thiophene ring are known for their diverse biological activities and applications.
Uniqueness
4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H16N2O2S3 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylbutanamide |
InChI |
InChI=1S/C18H16N2O2S3/c21-16(19-13-6-2-1-3-7-13)9-4-10-20-17(22)15(25-18(20)23)12-14-8-5-11-24-14/h1-3,5-8,11-12H,4,9-10H2,(H,19,21)/b15-12- |
InChI-Schlüssel |
AWAMZZVDPOTHNZ-QINSGFPZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B15097349.png)
![2-bromo-N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B15097364.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15097370.png)
![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15097377.png)
![Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15097385.png)

![Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B15097395.png)
![5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15097400.png)
![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097407.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethylphenyl)propanamide](/img/structure/B15097408.png)
![(4-Methoxyphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine](/img/structure/B15097411.png)

![Methanone, imidazo[2,1-b]thiazol-5-ylphenyl-](/img/structure/B15097431.png)
![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide](/img/structure/B15097446.png)
